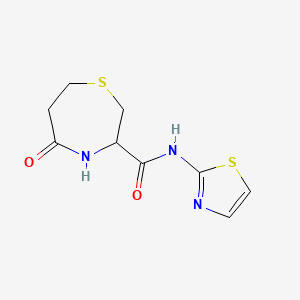

5-oxo-N-(thiazol-2-yl)-1,4-thiazepane-3-carboxamide

Description

Properties

IUPAC Name |

5-oxo-N-(1,3-thiazol-2-yl)-1,4-thiazepane-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2S2/c13-7-1-3-15-5-6(11-7)8(14)12-9-10-2-4-16-9/h2,4,6H,1,3,5H2,(H,11,13)(H,10,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKCJSSRRCHBPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(NC1=O)C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-N-(thiazol-2-yl)-1,4-thiazepane-3-carboxamide typically involves the reaction of thiazole derivatives with appropriate amines and carboxylic acid derivatives. One common method involves the condensation of 2-aminothiazole with a suitable carboxylic acid derivative under acidic or basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

5-oxo-N-(thiazol-2-yl)-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

5-oxo-N-(thiazol-2-yl)-1,4-thiazepane-3-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-oxo-N-(thiazol-2-yl)-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 5-oxo-N-(thiazol-2-yl)-1,4-thiazepane-3-carboxamide and related compounds:

*Estimated based on structural analogs.

Key Observations:

Substituent Effects: The thiazol-2-yl group in the target compound contrasts with thiophen-2-yl ethyl () and 1,3,4-thiadiazol-2-yl (). Ethylthio and ethyl groups () increase hydrophobicity and molecular weight, which may affect solubility and membrane permeability.

Ring Systems: The 1,4-thiazepane core (7-membered ring) offers conformational flexibility compared to the rigid cyclopropane ring in ’s analog. This flexibility could modulate pharmacokinetic properties like metabolic stability.

Functional Groups :

Limitations and Data Gaps

- Physical Properties : Melting points, solubility, and stability data for the target compound are unavailable in the provided evidence.

- Biological Data: No direct studies on the target compound’s bioactivity are cited, necessitating extrapolation from analogs.

Biological Activity

5-oxo-N-(thiazol-2-yl)-1,4-thiazepane-3-carboxamide is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole and thiazepane ring system, contributing to its unique chemical properties. The compound's molecular formula is with a molecular weight of approximately 245.33 g/mol. Its structural configuration allows it to participate in various chemical reactions, including oxidation and substitution reactions, which are pivotal for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may inhibit or modulate the activity of enzymes or receptors involved in various biological pathways. For instance, it has shown potential as an antimicrobial and anticancer agent by targeting cellular mechanisms that regulate growth and proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting that it could serve as a lead compound for developing new antibiotics.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways . The specific mechanisms involve the activation of caspases and alterations in mitochondrial membrane potential, leading to cell death.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial effects of various thiazole derivatives, this compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro tests conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was particularly effective against breast cancer cells (MCF-7), with IC50 values indicating potent anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.